molecular formula C17H26N2O2 B4805782 N-(sec-butyl)-3-(hexanoylamino)benzamide

N-(sec-butyl)-3-(hexanoylamino)benzamide

Cat. No.: B4805782
M. Wt: 290.4 g/mol
InChI Key: LFXXFHRIVKZIBD-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-(hexanoylamino)benzamide is a benzamide derivative characterized by a sec-butyl group attached to the benzamide nitrogen and a hexanoylamino (C6H11NO) substituent at the 3-position of the benzene ring.

Properties

IUPAC Name

N-butan-2-yl-3-(hexanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-6-7-11-16(20)19-15-10-8-9-14(12-15)17(21)18-13(3)5-2/h8-10,12-13H,4-7,11H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXXFHRIVKZIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-3-(hexanoylamino)benzamide typically involves the reaction of 3-aminobenzamide with hexanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sec-butylamine to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-3-(hexanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or benzene ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

N-(sec-butyl)-3-(hexanoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-(hexanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 3-Position Alkyl Group on Benzamide Nitrogen Molecular Formula Molecular Weight Key Properties/Applications
N-(sec-butyl)-3-(hexanoylamino)benzamide Hexanoylamino (C6H11NO) sec-butyl (C4H9) C17H25N2O2 295.4 g/mol† High lipophilicity; potential enzyme inhibition
3-(Acetylamino)-N-(sec-butyl)benzamide Acetylamino (C2H5NO) sec-butyl C13H18N2O2 234.29 g/mol Lower lipophilicity; synthetic intermediate
N-Butyl-3-{[6-(purin-6-ylamino)hexanoyl]amino}benzamide Hexanoyl-purine conjugate n-butyl (C4H9) C22H29N7O2 423.5 g/mol Nucleic acid-targeting; antiviral research
3-(Benzyloxy)-N-(sec-butyl)benzamide Benzyloxy (C7H7O) sec-butyl C18H21NO2 283.37 g/mol Enhanced aromaticity; solubility challenges

†Calculated based on analogous structures in and .

Physicochemical and Spectroscopic Properties

  • NMR Data: The sec-butyl group in related compounds (e.g., (S)-N-(sec-butyl)benzamide) shows characteristic 13C NMR signals at δ 59.1 (CH), 31.3 (CH2), 22.1 (CH3), and 11.3 (CH3), confirming its stereochemical configuration . The hexanoylamino group likely contributes to carbonyl signals near δ 166–170 ppm (similar to hexanoyl derivatives in ).
  • Mass Spectrometry :

    • ESI+ analysis of sec-butyl benzamides aligns with calculated molecular weights (e.g., 238.1590 for (S)-N-(sec-butyl)benzamide ).

Key Research Findings

Substituent Effects: Replacing acetyl with hexanoyl increases molecular weight by ~61 g/mol and logP by ~2 units, significantly altering pharmacokinetic profiles . The sec-butyl group’s branching reduces crystallinity compared to n-butyl analogs, as observed in solubility studies .

Biological Activity: N-(sec-butyl)benzamides with purine conjugates () demonstrate antiviral activity, suggesting that the hexanoylamino variant could be optimized for similar targets .

Safety Profiles: No significant hazards are reported for structurally related sec-butyl benzamides (e.g., 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide in ), though hexanoyl-containing compounds may require toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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